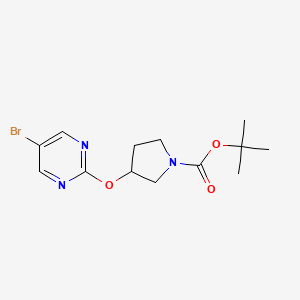

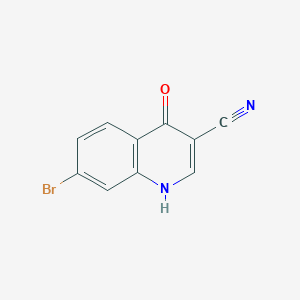

7-Bromo-4-hydroxyquinoline-3-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

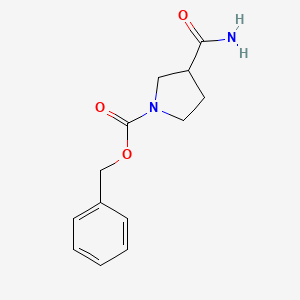

7-Bromo-4-hydroxyquinoline-3-carbonitrile is a brominated hydroxyquinoline derivative, a class of compounds known for their diverse biological activities and potential use in medicinal chemistry. The presence of bromine and hydroxy groups on the quinoline scaffold can significantly influence the molecule's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of brominated hydroxyquinolines, such as 7-Bromo-4-hydroxyquinoline-3-carbonitrile, often involves halogenation reactions where bromine is introduced into the quinoline ring. For instance, the synthesis of 7-bromoquinolin-8-ol, a related compound, demonstrates that bromination typically occurs at specific positions on the quinoline ring, influenced by the presence of other functional groups like hydroxy groups . Although the exact synthesis of 7-Bromo-4-hydroxyquinoline-3-carbonitrile is not detailed in the provided papers, similar synthetic strategies may be employed, such as the use of brominating agents under controlled conditions to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of brominated hydroxyquinolines is characterized by the presence of intermolecular and intramolecular hydrogen bonds, which can affect the compound's physical properties and biological activity. For example, 7-bromoquinolin-8-ol forms hydrogen-bonded dimers in the solid state due to these interactions . The molecular structure of 7-Bromo-4-hydroxyquinoline-3-carbonitrile likely exhibits similar hydrogen bonding, which could be relevant for its binding to biological targets.

Chemical Reactions Analysis

Brominated hydroxyquinolines can participate in various chemical reactions, particularly as intermediates in the synthesis of more complex molecules. The bromine atom can act as a good leaving group or be involved in cross-coupling reactions to introduce different substituents onto the quinoline ring. The hydroxy group also provides a site for further chemical modifications, such as esterification or the formation of photolabile protecting groups, as seen with 8-bromo-7-hydroxyquinoline (BHQ) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-4-hydroxyquinoline-3-carbonitrile are influenced by its molecular structure. The presence of electronegative atoms like bromine and oxygen can affect the compound's polarity, solubility, and reactivity. Brominated hydroxyquinolines have been shown to possess increased solubility and low fluorescence, making them suitable for applications in biological systems . The specific properties of 7-Bromo-4-hydroxyquinoline-3-carbonitrile would need to be determined experimentally, but it is likely to share similar characteristics with related compounds.

科学研究应用

Hydroxyquinolines and their derivatives have been studied for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They have attracted the attention of chemists, medicinal chemists, and professionals in health sciences . A number of prescribed drugs incorporate this group, and numerous hydroxyquinoline-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .

For example, 8-Hydroxyquinoline derivatives are an important group of compounds with rich and diverse biological activities . The synthesis of 5,7-dibromo-8-hydroxyquinoline has been described, and the target molecule exhibited certain IC 50 values .

安全和危害

While specific safety data for BHC was not found, general safety precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

Quinoline derivatives like BHC have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis protocols .

属性

IUPAC Name |

7-bromo-4-oxo-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-7-1-2-8-9(3-7)13-5-6(4-12)10(8)14/h1-3,5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDKKWUFCCNDEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C(C2=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634142 |

Source

|

| Record name | 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-hydroxyquinoline-3-carbonitrile | |

CAS RN |

958648-90-3 |

Source

|

| Record name | 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。